

Technical Guide: Physical and Analytical Properties of 2-Chlorobenzoic acid-13C6

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Compound of Interest

Compound Name: 2-Chlorobenzoic acid-13C6

Cat. No.: B3333695

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **2-Chlorobenzoic acid-13C6**, an isotopically labeled compound crucial for a range of analytical applications in research and drug development. This document details its physicochemical characteristics, outlines relevant experimental protocols for its use, and visualizes a typical analytical workflow.

Core Physical Properties

2-Chlorobenzoic acid-13C6 is the 13C labeled version of 2-Chlorobenzoic acid.[1] The incorporation of six carbon-13 isotopes into the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analyses.[2] While specific experimental data for the labeled compound is limited, its physical properties are predicted to be very similar to its unlabeled counterpart.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **2-Chlorobenzoic acid-13C6** and its non-labeled form for comparison.

Property	2-Chlorobenzoic acid-13C6	2-Chlorobenzoic acid (for comparison)
Appearance	Not specified; likely colorless monoclinic crystals	Colorless monoclinic crystals[3]
Molecular Formula	¹³ C ₆ C ₁ H ₅ ClO ₂ [4]	C ₇ H ₅ ClO ₂ [3]
Molecular Weight	162.62 g/mol [4]	156.57 g/mol [3]
Monoisotopic Mass	162.0179361 Da[5]	Not specified
Melting Point	Not specified	140-142 °C[3]
Density	1.4 ± 0.1 g/cm ³ (Predicted)[4]	1.544 g/cm ³ (at 20°C)[3]
pKa	Not specified	2.877 (at 25°C in water)[3]
LogP	2.03820[4]	2.1 (Computed by XLogP3)[5]
Solubility (g/100g)	Not specified	Water: 0.21 (25°C), 4.03 (100°C) Acetone: 35.97 (15°C) Benzene: 2.02 (26°C) Carbon Disulfide: 0.41 (15°C) Carbon Tetrachloride: 0.36 (15°C) Diethyl Ether: 23.89 (15°C) Ethanol: Very soluble Ethyl Acetate: 14.7 (15°C) Heptane: 2.64 (79°C)[3]
Refractive Index	1.583 (Predicted)[4]	Not specified
CAS Number	125970-63-0[4]	118-91-2[6]

Experimental Protocols

2-Chlorobenzoic acid-13C6 is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to improve the accuracy and precision of the measurement of unlabeled 2-Chlorobenzoic acid.[2]

Protocol: Quantitative Analysis using LC-MS with an Internal Standard

This protocol describes a general procedure for the quantification of 2-Chlorobenzoic acid in a sample matrix using **2-Chlorobenzoic acid-13C6** as an internal standard.

1. Preparation of Stock Solutions and Calibration Standards:

- Prepare a stock solution of 2-Chlorobenzoic acid (the analyte) and **2-Chlorobenzoic acid-13C6** (the internal standard) in a suitable solvent (e.g., acetonitrile or methanol).
- Create a series of calibration standards by spiking a known concentration of the internal standard and varying concentrations of the analyte into the matrix of interest (e.g., plasma, water).

2. Sample Preparation:

- To a known volume or weight of the unknown sample, add a precise amount of the **2-Chlorobenzoic acid-13C6** internal standard solution.
- Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
- Evaporate the solvent and reconstitute the residue in the mobile phase.

3. LC-MS Analysis:

- Inject the prepared calibration standards and samples onto an HPLC or UPLC system.^[7]
- Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase gradient of water and acetonitrile with an acid modifier like formic acid for MS compatibility.^[7]
- The column effluent is introduced into a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratios (m/z) of both the analyte and the internal standard.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the identity and purity of **2-Chlorobenzoic acid- $^{13}\text{C}6$** , and to ensure the correct positions of the ^{13}C labels.

1. Sample Preparation:

- Dissolve a small amount of the **2-Chlorobenzoic acid- $^{13}\text{C}6$** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[\[8\]](#)
- The ^1H NMR spectrum will show the signals for the aromatic protons.
- The ^{13}C NMR spectrum will show enriched signals for the six carbon atoms in the benzene ring, confirming the isotopic labeling.[\[9\]](#)

3. Spectral Analysis:

- Analyze the chemical shifts, coupling constants, and signal intensities to confirm the molecular structure and assess the isotopic enrichment.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of **2-Chlorobenzoic acid- ^{13}C 6**.

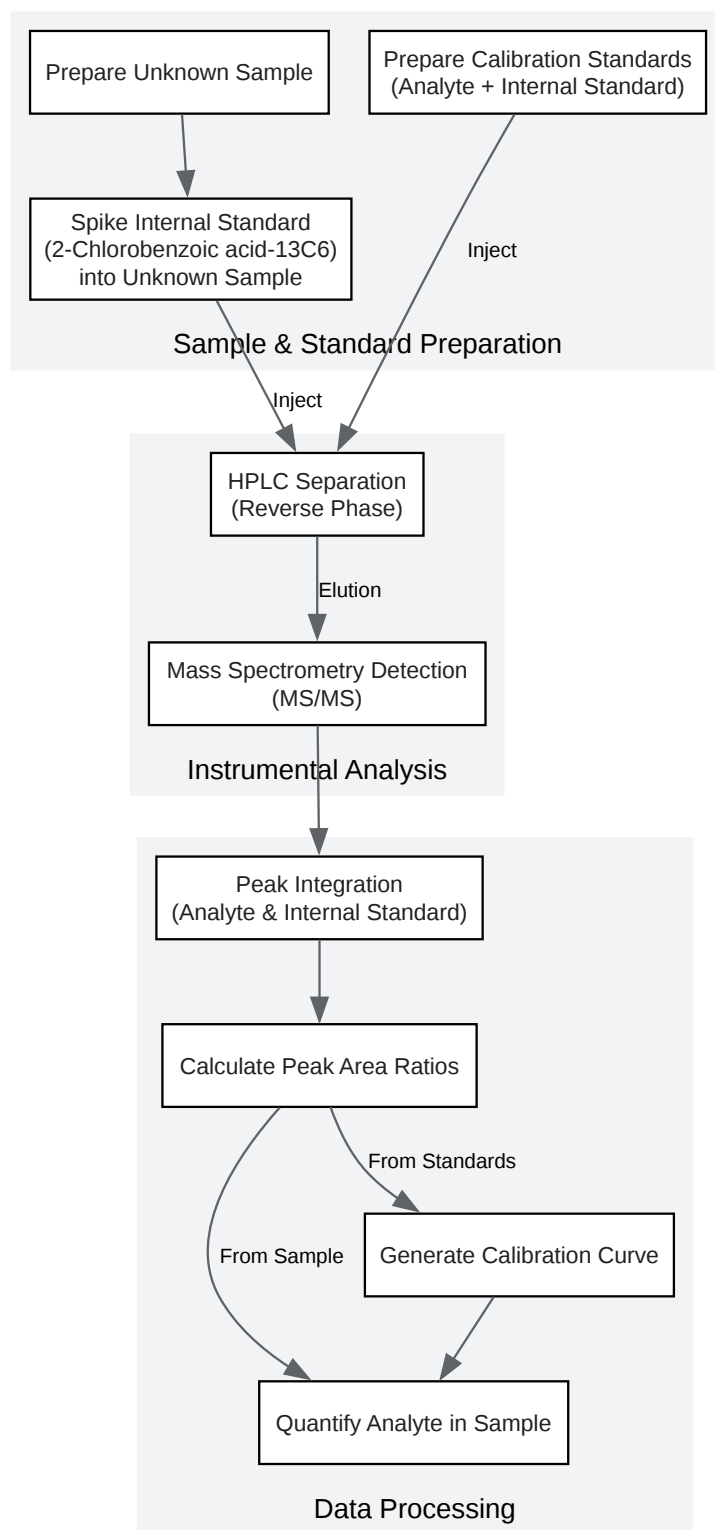


Figure 1: LC-MS Quantitative Analysis Workflow

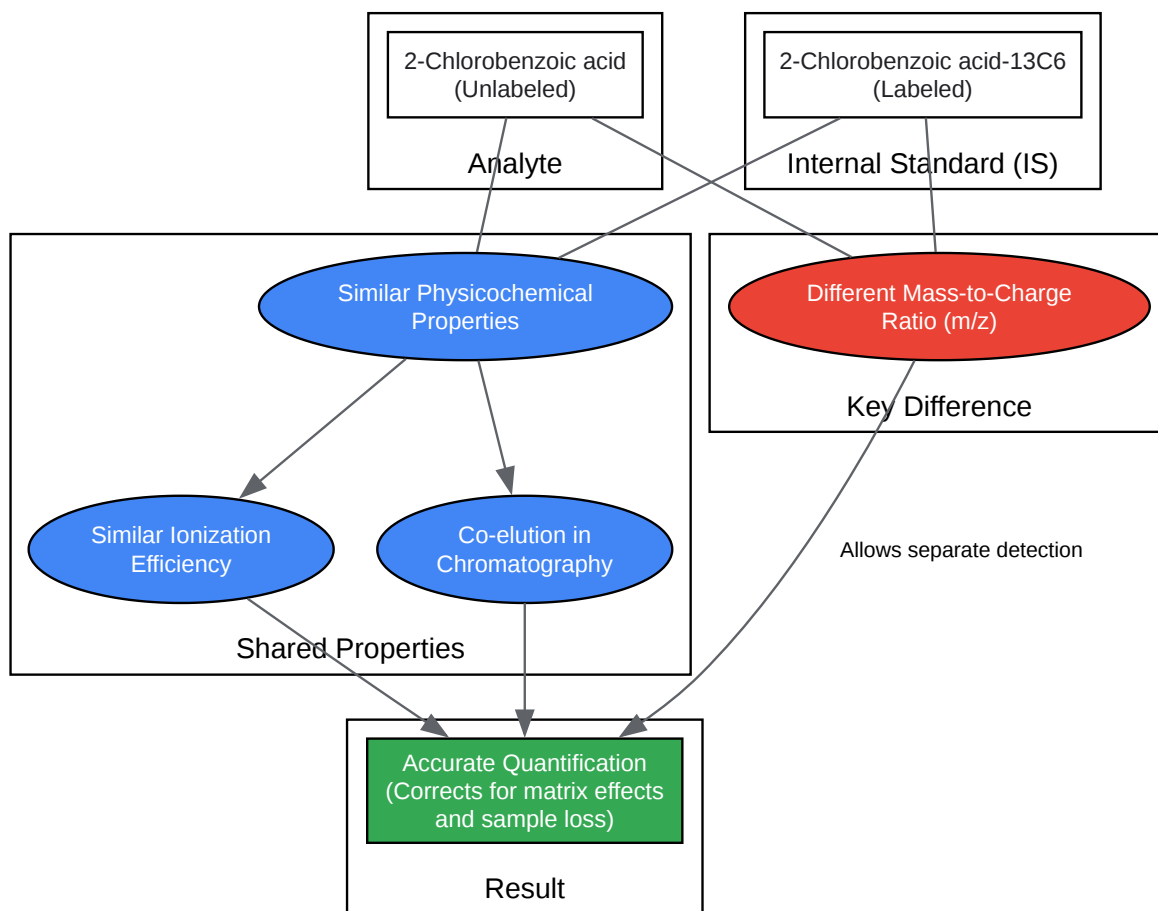


Figure 2: Rationale for Using an Isotopically Labeled Internal Standard

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